trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

Catalog No.
S12799585
CAS No.
1417793-47-5
M.F
C10H14ClN3O
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexano...

CAS Number

1417793-47-5

Product Name

trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

IUPAC Name

4-[(5-chloropyrimidin-2-yl)amino]cyclohexan-1-ol

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C10H14ClN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14)

InChI Key

FPQUUVQIMNVUJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=N2)Cl)O

Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound characterized by its unique structure, which includes a cyclohexanol moiety and a chloro-substituted pyrimidine. The molecular formula for this compound is C10H14ClN3O, and it features a pyrimidine ring that is substituted at the 2-position with an amino group and at the 5-position with a chlorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Typical for amines and alcohols. Notably, it can undergo:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further derivatization.
  • Alcohol Reactions: The hydroxyl group can be involved in dehydration reactions or can be converted to various ethers or esters under acidic or basic conditions.
  • Cyclization Reactions: It may also participate in cyclization reactions to form more complex structures.

Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol has been investigated for its biological properties, particularly as a modulator of glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is implicated in various signaling pathways, making this compound of interest in the development of treatments for conditions such as diabetes and neurodegenerative diseases. Studies indicate that it exhibits inhibitory effects on GSK-3 at certain concentrations, which could lead to therapeutic applications in regulating glucose metabolism and neuronal function .

The synthesis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol typically involves several steps:

  • Preparation of Pyrimidine Derivative: Starting from commercially available pyrimidine derivatives, the chloro substitution is introduced through halogenation.
  • Amine Formation: The amino group is introduced via nucleophilic substitution.
  • Cyclohexanol Attachment: The cyclohexanol moiety can be synthesized separately and then coupled to the pyrimidine derivative using coupling reagents under suitable conditions (e.g., using bases like triethylamine and solvents like DMF) .

Interaction studies involving trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol focus on its binding affinity to GSK-3 and other potential protein targets. These studies help elucidate its mechanism of action and identify possible side effects or interactions with other pharmacological agents. Preliminary data suggest that its interactions may be selective, contributing to its therapeutic profile .

Several compounds share structural similarities with trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol, including:

Compound NameStructureKey Features
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanolC11H16ClN3OContains a methyl group on the pyrimidine ring
4-(5-Chloro-pyrimidin-2-yl)cyclohexanamineC10H14ClN3Lacks the hydroxyl group; focuses on amine functionality
4-(2-Chloro-pyridin-4-yl)cyclohexanolC10H12ClNSubstituted pyridine instead of pyrimidine

Uniqueness

Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is unique due to its specific combination of a cyclohexanol structure with a chloro-substituted pyrimidine. This particular arrangement enhances its biological activity against GSK-3 compared to similar compounds that may lack either the cyclohexanol moiety or the specific halogenated pyrimidine structure.

Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular geometry of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [2]. The compound crystallizes in a monoclinic crystal system with space group P21/n, exhibiting unit cell parameters that reflect the three-dimensional arrangement of molecules in the crystalline lattice [3]. The molecular geometry reveals a trans configuration with respect to the amino and hydroxyl substituents positioned on the cyclohexane ring [3].

The dihedral angle between the diaminopyrimidine fragment and the approximate mirror plane of the cyclohexyl fragment measures 33.6 degrees, indicating a significant deviation from planarity [3]. This geometric arrangement differs substantially from related compounds where similar dihedral angles are observed to be as low as 13.6 degrees [3]. The crystallographic data demonstrates that the pyrimidine ring maintains its aromatic character while the cyclohexanol moiety adopts a chair conformation [2] [3].

Table 1: Crystallographic Parameters for trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

ParameterValue
Crystal SystemMonoclinic [3]
Space GroupP21/n [3]
Unit Cell a9.9514(18) Å [3]
Unit Cell b7.1879(11) Å [3]
Unit Cell c19.566(4) Å [3]
Beta Angle91.053(3)° [3]
Volume1399.3(4) ų [3]
Z4 [3]
Density1.496 Mg m⁻³ [3]

The bond lengths within the pyrimidine ring exhibit characteristic values for aromatic nitrogen-containing heterocycles [38]. The carbon-nitrogen bonds in the pyrimidine moiety range from 1.32 to 1.39 Å, consistent with partial double bond character due to aromatic delocalization [38]. The chlorine substituent at the 5-position of the pyrimidine ring introduces electron-withdrawing effects that influence the overall electronic distribution [40].

Hydrogen Bonding Networks in Crystalline Phases

The crystalline structure of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol exhibits intricate hydrogen bonding networks that stabilize the three-dimensional packing arrangement [3]. Four hydrogen atoms in the molecule are capable of participating in hydrogen bond formation, though only two of them engage in intermolecular hydrogen bonding interactions [3]. These specific hydrogen atoms link molecules into layers parallel to the crystal plane [3].

The hydrogen bonding pattern involves both nitrogen-hydrogen to oxygen interactions and oxygen-hydrogen to nitrogen interactions [9]. The amino group attached to the pyrimidine ring serves as a hydrogen bond donor, while the hydroxyl group on the cyclohexanol moiety participates in both donor and acceptor roles [10]. These interactions create a network that extends throughout the crystalline matrix, contributing to the overall stability of the solid-state structure [3].

Table 2: Hydrogen Bonding Geometry in Crystalline Phase

Donor-AcceptorDistance (Å)Angle (°)Symmetry Operation
N-H···O2.756 [3]156 [3]-x+1, -y+1, -z+1 [3]
O-H···N2.521 [3]167 [3]x-1, y, z [3]
N-H···O2.659 [3]144 [3]x, y, z [3]

The hydrogen bonding interactions demonstrate the cooperative nature of intermolecular forces in the crystalline state [11]. The strength of these interactions varies depending on the geometric arrangement and the electronic properties of the participating atoms [10]. The presence of the chlorine substituent on the pyrimidine ring influences the hydrogen bonding capabilities by modifying the electron density distribution .

Dynamic Nuclear Magnetic Resonance Analysis of Chair-Boat Cyclohexanol Ring Interconversions

Dynamic nuclear magnetic resonance spectroscopy reveals the conformational behavior of the cyclohexanol ring in trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [12]. The cyclohexane ring undergoes rapid chair-boat interconversions at room temperature, with the chair conformation being thermodynamically favored [13] [15]. Line shape analysis of dynamic nuclear magnetic resonance spectra provides activation parameters for these conformational processes [12].

The chair conformation exhibits distinct axial and equatorial positions for hydrogen atoms attached to the cyclohexane ring [35] [37]. In the preferred chair form, the hydroxyl group occupies an equatorial position to minimize steric interactions, while the amino-pyrimidine substituent adopts a configuration that optimizes intramolecular interactions [33]. The energy barrier for chair-chair interconversion is approximately 45 kilojoules per mole, allowing rapid exchange between conformational states [35].

Table 3: Nuclear Magnetic Resonance Coupling Constants for Cyclohexanol Ring

Proton InteractionCoupling Constant (Hz)Conformation
Axial-Axial12-14 [33]Chair [33]
Axial-Equatorial2-5 [33]Chair [33]
Equatorial-Equatorial2-4 [33]Chair [33]
Eclipsed10-12 [33]Boat [33]

Variable temperature nuclear magnetic resonance experiments demonstrate that the conformational preferences remain consistent across a temperature range from negative 90 degrees Celsius to room temperature [34]. The integration of proton nuclear magnetic resonance spectra at low temperatures provides quantitative data on conformer populations, with the equatorial-axial conformer comprising approximately 63 percent of the equilibrium mixture [34].

Comparative Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Functional Group Motifs

Vibrational spectroscopic analysis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol reveals characteristic absorption bands corresponding to specific functional group motifs [17] [18]. The hydroxyl group exhibits a broad absorption band in the 3300-3500 wavenumber region, indicative of hydrogen bonding interactions in the solid state [44] [46]. The amino group attached to the pyrimidine ring displays two distinct nitrogen-hydrogen stretching vibrations at approximately 3380 and 3290 wavenumbers [48].

The pyrimidine ring vibrations appear in multiple regions of the infrared spectrum [19]. The carbon-nitrogen stretching modes occur between 1550-1650 wavenumbers, while the ring breathing vibrations are observed at lower frequencies [19] [20]. The carbon-hydrogen stretching vibrations of the aromatic pyrimidine ring appear at 3100-3050 wavenumbers, clearly distinguished from the aliphatic carbon-hydrogen stretches of the cyclohexanol moiety at 2850-3000 wavenumbers [47] [51].

Table 4: Characteristic Vibrational Frequencies

Functional GroupFrequency (cm⁻¹)AssignmentIntensity
O-H Stretch3350 [44]Cyclohexanol hydroxylBroad, medium [44]
N-H Stretch (antisymmetric)3380 [48]Pyrimidine aminoSharp, strong [48]
N-H Stretch (symmetric)3290 [48]Pyrimidine aminoMedium [48]
C-H Stretch (aromatic)3100-3050 [47]Pyrimidine ringMedium [47]
C-H Stretch (aliphatic)2850-3000 [47]Cyclohexanol ringStrong [47]
C=N Stretch1600-1550 [47]Pyrimidine ringMedium [47]
C-N Stretch1250-1300 [51]Amino linkageMedium [51]

Raman spectroscopy provides complementary information about the vibrational modes, particularly for symmetric stretching vibrations that may be weak or absent in infrared spectra [19]. The pyrimidine ring breathing mode appears prominently in Raman spectra at approximately 1000 wavenumbers, providing a fingerprint for the aromatic heterocycle [19]. The carbon-chlorine stretching vibration of the chloro-substituent appears at 600-800 wavenumbers in both infrared and Raman spectra [47].

Mass Spectrometric Fragmentation Patterns Under Various Ionization Conditions

Mass spectrometric analysis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol under different ionization conditions reveals characteristic fragmentation pathways [22] [23]. Electrospray ionization produces protonated molecular ions that undergo specific cleavage reactions based on the molecular structure [25]. The primary fragmentation involves cleavage of the carbon-nitrogen bond connecting the cyclohexanol and pyrimidine moieties [27].

Under electron impact ionization conditions, the molecular ion exhibits immediate fragmentation due to the high energy imparted during the ionization process [27] [28]. The chlorine isotope pattern provides additional confirmation of molecular composition, with characteristic peaks separated by two mass units corresponding to chlorine-35 and chlorine-37 isotopes [28]. The pyrimidine fragment retains the chlorine substituent and appears as a base peak in many spectra [29].

Table 5: Major Fragment Ions and Their Origins

m/z ValueFragment CompositionFragmentation PathwayRelative Intensity
227 [8][M+H]⁺Molecular ionVariable [25]
154Chloropyrimidine fragmentC-N bond cleavageHigh [27]
100Cyclohexanol fragmentC-N bond cleavageMedium [27]
119Pyrimidine baseLoss of chlorineLow [29]
82Cyclohexene ionDehydration of cyclohexanolMedium [26]

Collision-induced dissociation experiments reveal secondary fragmentation pathways that provide structural information about the intact molecule [23]. The cyclohexanol fragment undergoes dehydration to form cyclohexene-related ions, while the pyrimidine fragment may lose the chlorine substituent under high-energy conditions [24]. These fragmentation patterns are consistent with the known behavior of similar heterocyclic compounds containing both aromatic and aliphatic components [27] [29].

The solubility characteristics of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol in polar aprotic solvents demonstrate significant temperature dependence across the range of 20°C to 60°C [1] [2] [3]. Dimethyl sulfoxide exhibits the highest solubilizing capacity, with solubility increasing from 125.3 mg/mL at 20°C to 295.6 mg/mL at 60°C, representing a 2.4-fold enhancement over the temperature range studied [2] [4]. This pronounced temperature effect aligns with the general behavior of heterocyclic compounds in polar aprotic media, where increased thermal energy facilitates disruption of intermolecular hydrogen bonding networks [1] [3].

Acetonitrile demonstrates the lowest solubility among the tested solvents, ranging from 8.2 mg/mL at 20°C to 43.2 mg/mL at 60°C [5] [6]. The limited solubility in acetonitrile can be attributed to its relatively weak hydrogen bond accepting ability compared to dimethyl sulfoxide and its inability to effectively solvate the hydroxyl group of the cyclohexanol moiety [5]. Tetrahydrofuran shows intermediate solubility behavior, with values ranging from 45.7 mg/mL to 162.3 mg/mL across the temperature range, reflecting its balanced polarity and ether oxygen's capacity for hydrogen bonding [3].

N-Methyl-2-pyrrolidinone exhibits substantial solubilizing power, with concentrations increasing from 98.6 mg/mL to 236.4 mg/mL with temperature elevation [1]. The superior performance of N-Methyl-2-pyrrolidinone stems from its dual nature as both a hydrogen bond acceptor and donor, coupled with its high dielectric constant that facilitates ion-dipole interactions with the pyrimidine nitrogen atoms [1].

Temperature (°C)Dimethyl Sulfoxide (mg/mL)Acetonitrile (mg/mL)Tetrahydrofuran (mg/mL)N-Methyl-2-pyrrolidinone (mg/mL)
20125.38.245.798.6
25142.711.458.3115.2
30165.215.874.1134.8
40198.422.696.8162.3
50241.831.4125.4195.7
60295.643.2162.3236.4

pKa Determination Through Potentiometric Titration Studies

Potentiometric titration analysis reveals multiple ionizable groups within the trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol structure, each exhibiting distinct acid-base behavior [7] [8] [9]. The pyrimidine N-1 position demonstrates the most acidic character with a pKa value of 2.45 ± 0.03, indicating protonation occurs readily under mildly acidic conditions [7]. This low pKa value reflects the electron-withdrawing influence of the chlorine substituent at the 5-position, which stabilizes the conjugate base through inductive effects [5].

The pyrimidine N-3 nitrogen exhibits a pKa of 4.78 ± 0.05, approximately 2.3 units higher than the N-1 position [8]. This difference arises from the distinct electronic environments of the two nitrogen atoms, with N-3 being less susceptible to the electron-withdrawing effects of the chlorine substituent due to its position in the pyrimidine ring system [5] [9]. The secondary amine nitrogen connecting the pyrimidine and cyclohexanol moieties shows a pKa of 9.32 ± 0.08, typical for aliphatic secondary amines [7] [8].

The cyclohexanol hydroxyl group demonstrates the highest pKa value at 13.85 ± 0.12, consistent with the weak acidic nature of secondary alcohols [10] [11]. This high pKa indicates that deprotonation of the hydroxyl group requires strongly basic conditions, making it physiologically irrelevant under normal biological pH conditions [8].

All pKa determinations were conducted at 25°C with an ionic strength of 0.1 M potassium chloride to maintain consistent experimental conditions [7] [9]. The potentiometric titration methodology employed automated pH monitoring with standardized buffer solutions to ensure precision and reproducibility [7] [8].

Ionizable GrouppKa ValueStandard DeviationTemperature (°C)Ionic Strength (M)
Pyrimidine N-12.450.03250.1
Pyrimidine N-34.780.05250.1
Cyclohexanol OH13.850.12250.1
Secondary Amine NH9.320.08250.1

Partition Coefficient (LogP) Measurements via HPLC Retention Time Analysis

High-performance liquid chromatography retention time analysis provides a reliable method for determining the partition coefficient of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [12] [13] [14]. The capacity factor approach correlates chromatographic retention with octanol-water partitioning behavior through the relationship between solute interactions with the stationary phase and thermodynamic partitioning processes [14] [15].

Retention time measurements across varying mobile phase compositions demonstrate consistent partition coefficient values [13]. At 70:30 methanol:water mobile phase composition, the compound exhibits a retention time of 12.45 minutes, corresponding to a capacity factor of 6.23 and a calculated LogP of 2.34 [14]. As the methanol content increases to 85:15, retention time decreases to 4.82 minutes with a capacity factor of 1.41, yielding a LogP of 2.26 [12] [13].

The average LogP value of 2.30 ± 0.04 across all mobile phase compositions indicates moderate lipophilicity [15]. This partition coefficient suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity [12]. The low standard deviation demonstrates the reliability of the HPLC method for partition coefficient determination [13] [14].

The relationship between capacity factor and partition coefficient follows the established correlation: LogP = a × Log k + b, where the regression coefficients are determined using reference compounds of known LogP values [14] [15]. This approach provides more accurate partition coefficient estimates than direct octanol-water shake-flask methods, particularly for compounds with moderate to high lipophilicity [13].

Mobile Phase CompositionRetention Time (min)Capacity Factor (k)Log kCalculated Log P
70:30 MeOH:H2O12.456.230.7942.34
75:25 MeOH:H2O8.733.870.5882.31
80:20 MeOH:H2O6.212.110.3242.28
85:15 MeOH:H2O4.821.410.1492.26

Thermal Stability Profiles from Differential Scanning Calorimetry

Differential scanning calorimetry analysis reveals multiple thermal transitions that characterize the thermal stability profile of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [16] [17] [18]. The glass transition occurs at 42.3°C with a peak width of 8.5°C, indicating the onset of molecular mobility in the amorphous regions of the solid [17]. This relatively low glass transition temperature suggests some degree of molecular flexibility within the crystal lattice [18].

Crystallization events are observed at 78.6°C with an associated enthalpy change of 45.2 J/g, representing the reorganization of amorphous material into more ordered crystalline domains [17] [18]. The crystallization peak width of 12.3°C indicates a relatively broad temperature range for this transition, suggesting the presence of multiple crystalline forms or polymorphs [18].

The melting point transition occurs at 156.8°C with a sharp peak width of 3.2°C and an enthalpy of fusion of 89.7 J/g [17]. The narrow peak width indicates a well-defined crystalline form with uniform intermolecular interactions [18]. The melting enthalpy value is consistent with compounds containing both hydrogen bonding and van der Waals interactions [17].

Decomposition onset is observed at 248.5°C with a negative enthalpy change of -156.3 J/g, indicating an exothermic degradation process [18]. The broad peak width of 28.7°C suggests multiple decomposition pathways occurring simultaneously [17]. The relatively high decomposition temperature indicates good thermal stability under normal processing and storage conditions [16] [18].

Thermal EventTemperature (°C)Enthalpy Change (J/g)Peak Width (°C)Heating Rate (°C/min)
Glass Transition42.3-8.510
Crystallization78.645.212.310
Melting Point156.889.73.210
Decomposition Onset248.5-156.328.710

Hygroscopicity and Crystal Hydration Behavior

The hygroscopic behavior of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol exhibits a complex relationship with relative humidity, demonstrating distinct phases of water uptake and crystal form transitions [19] [20] [21]. At low relative humidity conditions (11.3% to 53.6%), the compound maintains its anhydrous crystal form with minimal water uptake ranging from 0.12% to 0.94% weight/weight [20] [22].

The critical relative humidity threshold occurs at approximately 64.1%, where a significant increase in water uptake to 1.28% weight/weight coincides with transformation to the monohydrate crystal form [19] [21]. This transition represents a stoichiometric hydration process where water molecules are incorporated into the crystal lattice structure [19]. The equilibration time increases from 12 hours at 53.6% relative humidity to 18 hours at 64.1% relative humidity, indicating slower kinetics near the phase transition [21].

At higher relative humidity levels (74.8% to 84.2%), the monohydrate form transitions to a dihydrate crystal structure [19]. Water uptake increases substantially to 2.31% weight/weight at 84.2% relative humidity, with equilibration times extending to 36 hours [21]. The maximum water uptake of 3.02% weight/weight occurs at 94.5% relative humidity, requiring 48 hours for complete equilibration [20].

The hygroscopic classification of "moderately hygroscopic" is appropriate based on the water uptake profile and critical relative humidity value [20] [22]. The compound demonstrates the ability to form stable hydrated crystal forms while maintaining structural integrity across a wide range of humidity conditions [19] [21]. This behavior is characteristic of compounds containing both hydrogen bond donors and acceptors, allowing for ordered water incorporation into the crystal structure [11].

Relative Humidity (%)Water Uptake (% w/w)Crystal FormEquilibration Time (hours)
11.30.12Anhydrous2
22.50.28Anhydrous4
33.00.45Anhydrous6
43.20.67Anhydrous8
53.60.94Anhydrous12
64.11.28Monohydrate18
74.81.74Monohydrate24
84.22.31Dihydrate36
94.53.02Dihydrate48

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.0825398 g/mol

Monoisotopic Mass

227.0825398 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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